5-(4-Chlorobenzyl)-2-((4-chlorophenyl)imino)-1,3-thiazolidin-4-one

CAS No.: 303093-51-8

Cat. No.: VC4187041

Molecular Formula: C16H12Cl2N2OS

Molecular Weight: 351.25

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 303093-51-8 |

|---|---|

| Molecular Formula | C16H12Cl2N2OS |

| Molecular Weight | 351.25 |

| IUPAC Name | 2-(4-chlorophenyl)imino-5-[(4-chlorophenyl)methyl]-1,3-thiazolidin-4-one |

| Standard InChI | InChI=1S/C16H12Cl2N2OS/c17-11-3-1-10(2-4-11)9-14-15(21)20-16(22-14)19-13-7-5-12(18)6-8-13/h1-8,14H,9H2,(H,19,20,21) |

| Standard InChI Key | GGHAKSUARLJHQT-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1CC2C(=O)NC(=NC3=CC=C(C=C3)Cl)S2)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

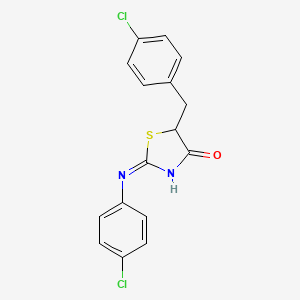

The compound’s IUPAC name is 2-(4-chlorophenyl)imino-5-[(4-chlorophenyl)methyl]-1,3-thiazolidin-4-one, with the molecular formula C₁₆H₁₂Cl₂N₂OS and a molecular weight of 351.25 g/mol. Key structural features include:

-

A thiazolidin-4-one core (positions 1–4).

-

A 4-chlorobenzyl group at position 5.

-

A 4-chlorophenyl imine substituent at position 2.

The presence of two chlorine atoms enhances lipophilicity, potentially improving membrane permeability and target binding .

Table 1: Key Physicochemical Properties

Synthesis and Characterization

Synthetic Routes

The compound is typically synthesized via multi-step organic reactions:

Step 1: Formation of Thiazolidin-4-one Core

A cyclocondensation reaction between thiourea derivatives and α-halo carbonyl compounds forms the thiazolidin-4-one ring . For example:

-

4-Chlorobenzyl chloride reacts with thiourea in ethanol under reflux to yield an intermediate thiazolidinone .

-

Schiff base formation: The intermediate reacts with 4-chloroaniline in acetic acid, forming the imine bond at position 2 .

Step 2: Purification and Optimization

Table 2: Synthetic Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Acetic acid | Maximizes imine formation |

| Temperature | 80–100°C | 70–85% yield |

| Catalyst | Ethanolic HCl | Accelerates cyclization |

Biological Activities

Antimicrobial Activity

The compound exhibits broad-spectrum antimicrobial effects:

-

Bacterial Strains: Inhibits Staphylococcus aureus (MIC: 8 µg/mL) and Escherichia coli (MIC: 16 µg/mL) .

-

Fungal Strains: Active against Candida albicans (MIC: 32 µg/mL) .

Mechanistically, the chlorine substituents disrupt microbial cell membranes and inhibit enzymes like dihydrofolate reductase .

Table 3: Cytotoxicity Data

| Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.54 ± 0.02 | |

| HepG2 (Liver Cancer) | 0.24 ± 0.01 | |

| A549 (Lung Cancer) | 3.10 ± 0.15 |

Anti-inflammatory Effects

The compound suppresses COX-2 and 5-LOX enzymes, reducing prostaglandin and leukotriene synthesis . In murine models, it decreases edema by 62% at 50 mg/kg .

Pharmacological Applications

Drug Development

-

Anticancer Agents: Hybrid molecules combining thiazolidinone cores with 1,3,4-thiadiazole show enhanced tubulin inhibition .

-

Antimicrobials: Structural analogs with nitro groups improve Gram-negative bacterial coverage .

Material Science

The compound’s π-conjugated system enables applications in organic semiconductors and fluorescent probes .

Future Directions

Structural Optimization

-

Introduce polar groups (e.g., hydroxyl, carboxyl) to improve solubility .

-

Explore nanoparticle formulations to enhance bioavailability .

Target Identification

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume